molecular formula C19H21NO5 B1262869 N-Trans-Sinapoyltyramine

N-Trans-Sinapoyltyramine

Cat. No. B1262869
M. Wt: 343.4 g/mol
InChI Key: IEDBNTAKVGBZEP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trans-sinapoyltyramine is a hydroxycinnamic acid. It has a role as a metabolite.

Scientific Research Applications

Anti-Proliferative Effects in Cancer Cells

N-Trans-Sinapoyltyramine, along with related compounds like N-Caffeoyltyramine, has been studied for its potential anti-cancer effects. Research has shown that N-Caffeoyltyramine can inhibit the growth of cancer cells such as U937 and Jurkat by decreasing protein tyrosine kinase activity and activating caspase-3 activity. This suggests a potential role for similar compounds in cancer treatment (Park & Schoene, 2003).

Role in Plant Defense and Metabolism

N-Trans-Sinapoyltyramine has been identified in various plants, indicating its role in plant defense and metabolism. For instance, it has been isolated from whole plants of Corydalis edulis and Corydalis racemosa, suggesting its significance in plant biochemistry and potential applications in agriculture or botany (Peng et al., 2018), (Yao et al., 2020).

Potential for Reducing Anti-Nutritive Compounds in Crops

Studies have shown that manipulating compounds related to N-Trans-Sinapoyltyramine in crops like oilseed rape can reduce anti-nutritive components like sinapine, thereby enhancing their nutritional value. This could have significant implications for improving crop quality for human and animal consumption (Clauß et al., 2011).

Insights into Plant Bioactive Compounds

Research involving N-Trans-Sinapoyltyramine contributes to understanding the diversity of bioactive compounds in plants. For example, its isolation from Porcelia macrocarpa, a species in the Annonaceae family, broadens knowledge about the chemical constituents of this family and their potential medicinal applications (Chaves & Roque, 1997).

Impact on Seed Sinapine Content

Research on compounds related to N-Trans-Sinapoyltyramine, like sinapine, in Brassica juncea has shown that gene silencing can reduce seed sinapine content, again underscoring the potential for improving crop quality (Kajla et al., 2017).

Implications in Neurological and Inflammatory Disorders

Trans-Sinapic Acid, closely related to N-Trans-Sinapoyltyramine, has been studied for its neuroprotective and anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in treating diseases like Alzheimer's (Bais et al., 2018).

properties

Product Name

N-Trans-Sinapoyltyramine

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+

InChI Key

IEDBNTAKVGBZEP-VMPITWQZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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